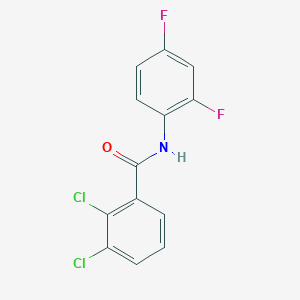![molecular formula C17H19NO5S B5769018 ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate, commonly known as EESB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EESB is a member of the benzoate ester family and is synthesized through a multi-step process.
作用機序
The mechanism of action of EESB is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. EESB has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EESB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EESB has been shown to have antioxidant properties and can protect cells from oxidative stress. EESB has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
実験室実験の利点と制限
One of the advantages of using EESB in lab experiments is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, EESB has been shown to have low toxicity and is well-tolerated by cells, making it a safe compound to use in lab experiments. However, one of the limitations of using EESB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EESB. One potential direction is to investigate the use of EESB in combination with other compounds for the treatment of cancer. Another potential direction is to investigate the use of EESB in the treatment of other diseases, such as inflammatory diseases and fungal/bacterial infections. Additionally, future research could focus on improving the solubility of EESB in water, making it more suitable for in vivo administration.
合成法
EESB is synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with benzoyl chloride to produce 4-ethoxybenzoyl chloride, which is then reacted with sodium sulfonate to produce EESB. This process is known as the sulfonation reaction and is commonly used in the synthesis of benzoate esters.
科学的研究の応用
EESB has shown potential applications in the field of medicine due to its ability to inhibit the growth of cancer cells. Several studies have shown that EESB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, EESB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
ethyl 2-[(4-ethoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-22-13-9-11-14(12-10-13)24(20,21)18-16-8-6-5-7-15(16)17(19)23-4-2/h5-12,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGXJHPESRPBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)
![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)



![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)